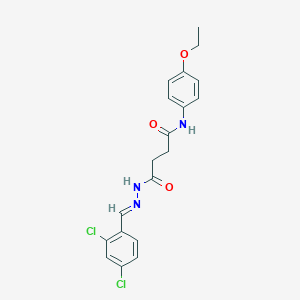![molecular formula C20H21Cl2N3O2 B449370 N~1~-(2,5-DICHLOROPHENYL)-4-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-4-OXOBUTANAMIDE](/img/structure/B449370.png)
N~1~-(2,5-DICHLOROPHENYL)-4-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-4-OXOBUTANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2,5-DICHLOROPHENYL)-4-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-4-OXOBUTANAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of dichlorophenyl, hydrazino, and oxobutanamide groups, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-DICHLOROPHENYL)-4-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-4-OXOBUTANAMIDE typically involves multiple steps. One common approach is the condensation of 2,5-dichloroaniline with a suitable hydrazine derivative, followed by the reaction with an appropriate oxobutanamide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(2,5-DICHLOROPHENYL)-4-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-4-OXOBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new substituted derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
N~1~-(2,5-DICHLOROPHENYL)-4-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-4-OXOBUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N1-(2,5-DICHLOROPHENYL)-4-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-4-OXOBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,5-dichlorophenyl)-2-(2-(1-naphthylmethylene)hydrazino)-2-oxoacetamide
- Methyl N-(2,5-dichlorophenyl)carbamate
- N-(2,5-dichlorophenyl)-2-methyl-1-naphthalenecarboxamide
Uniqueness
N~1~-(2,5-DICHLOROPHENYL)-4-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-4-OXOBUTANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of dichlorophenyl, hydrazino, and oxobutanamide groups sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
Propiedades
Fórmula molecular |
C20H21Cl2N3O2 |
|---|---|
Peso molecular |
406.3g/mol |
Nombre IUPAC |
N-(2,5-dichlorophenyl)-N'-(4-phenylbutan-2-ylideneamino)butanediamide |
InChI |
InChI=1S/C20H21Cl2N3O2/c1-14(7-8-15-5-3-2-4-6-15)24-25-20(27)12-11-19(26)23-18-13-16(21)9-10-17(18)22/h2-6,9-10,13H,7-8,11-12H2,1H3,(H,23,26)(H,25,27) |
Clave InChI |
DJQUGBPWUFJUPO-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)CCC(=O)NC1=C(C=CC(=C1)Cl)Cl)CCC2=CC=CC=C2 |
SMILES canónico |
CC(=NNC(=O)CCC(=O)NC1=C(C=CC(=C1)Cl)Cl)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{(2Z)-2-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]hydrazinyl}benzoic acid](/img/structure/B449288.png)
![N-(2-METHOXYPHENYL)-2-{2-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE](/img/structure/B449290.png)
![3-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B449294.png)
![6-(2-Methylbutan-2-yl)-2-{[(undecafluorocyclohexyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B449295.png)
![N'~1~,N'~8~-bis(bicyclo[2.2.1]hept-5-en-2-ylmethylene)octanedihydrazide](/img/structure/B449296.png)
![ethyl (5-bromo-2-methoxy-4-{(Z)-[2-(3-methylphenyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B449298.png)
![N-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE](/img/structure/B449301.png)
![2,4-dichloro-N-{3-[N-(2,4-dichlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B449302.png)
![N'~1~,N'~8~-ditricyclo[3.3.1.1~3,7~]dec-2-ylideneoctanedihydrazide](/img/structure/B449303.png)
![N-{3-nitrophenyl}-2-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-2-oxoacetamide](/img/structure/B449305.png)
![N-benzyl-2-(2-iodo-6-methoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetamide](/img/structure/B449306.png)


![3-[(3-OXO-3-{4-[(E)-2-PHENYL-1-DIAZENYL]ANILINO}PROPYL)SULFANYL]-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}PROPANAMIDE](/img/structure/B449311.png)
